Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide is a complex organic compound with the molecular formula . This compound is characterized by its unique structural features, including a propane-2-sulfonic acid group and a biphenyl moiety that is substituted with a dioxaborolan group. It has garnered attention in scientific research due to its versatile chemical properties and potential applications in various fields such as organic synthesis and biochemistry.
The compound can be synthesized through specific chemical reactions involving propane-2-sulfonic acid and derivatives of biphenyl. Its synthesis is typically performed under controlled conditions to ensure high yield and purity. The availability of this compound can be found through chemical suppliers and research institutions that focus on organic chemistry and related fields.
This compound falls under the category of organic compounds known as sulfonamides, which are characterized by the presence of a sulfonic acid group attached to an amine. Additionally, it belongs to the broader class of biphenyl derivatives, which are organic compounds containing two connected benzene rings. Its classification highlights its relevance in both synthetic organic chemistry and biological applications .
The synthesis of propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide typically involves the following steps:
The process often requires careful monitoring of reaction parameters such as temperature, pressure, and time to optimize product formation. Industrial production may utilize automated systems for consistent quality control and efficiency in scaling up the synthesis.
The molecular structure of propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide can be represented by its IUPAC name:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.3 g/mol |
| InChI Key | KREDXEXFOUSTPT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3NS(=O)(=O)C(C)C |
This structure indicates the presence of multiple functional groups that contribute to its reactivity and solubility characteristics .
Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide can undergo several types of chemical reactions:
Typical reagents for these reactions include:
These reactions are generally conducted under controlled conditions to maximize yield and minimize by-products .
The mechanism of action for propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide involves its interaction with biological molecules:
This mechanism underscores its potential applications in biochemical research and drug development .
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Property | Value |
|---|---|
| pKa | Not specified |
| Stability | Stable under normal conditions |
These properties indicate that propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide is likely to be stable for use in various laboratory settings .
Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: